Tricosa-2,4-dienoic acid
Description
Tricosa-2,4-dienoic acid (C₂₃H₄₂O₂) is a hypothetical or minimally studied unsaturated fatty acid characterized by a 23-carbon chain with conjugated double bonds at positions 2 and 2.
Properties
CAS No. |
116127-14-1 |
|---|---|
Molecular Formula |
C23H42O2 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
tricosa-2,4-dienoic acid |
InChI |
InChI=1S/C23H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h19-22H,2-18H2,1H3,(H,24,25) |
InChI Key |
MWRGUWJGLXWAPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC=CC=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricosa-2,4-dienoic acid typically involves the use of palladium-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method allows for the preparation of the compound with high isomeric purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, making the process efficient for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Tricosa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in an organic solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Tricosa-2,4-dienoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tricosa-2,4-dienoic acid involves its interaction with various molecular targets and pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes involved in fatty acid metabolism, influencing cellular processes.
Comparison with Similar Compounds
Chain Length and Bioactivity
- Shorter chains (C5–C10): Often associated with metabolic intermediates (e.g., 2-hydroxyhexa-2,4-dienoic acid in testosterone catabolism ) or preservatives (sorbic acid ).
- Longer chains (C12–C14): Linked to antimicrobial and antitumor activities. For example, (2E,4E)-dodeca-2,4-dienoic acid in BU-2867T exhibits MIC values against MRSA , while hydroxytetradeca-2,4-dienoic acid in Ulleungamides shows selective toxicity .
Substituent Effects
- Hydroxyl groups: Enhance solubility and binding affinity. The hydroxyl group in 13-hydroxytetradeca-2,4-dienoic acid is critical for bacterial growth inhibition .
- Methyl and phenyl groups: Influence stereochemistry and bioactivity. Methylated analogs in enduracidins enhance antibiotic specificity , while phenyl-substituted derivatives (e.g., 5-phenylpenta-2,4-dienoic acid) are explored for drug development .
Research Limitations and Gaps
- This compound: No direct data available; properties inferred from shorter-chain analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
